4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide
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Description
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C20H20BrN3O4 and its molecular weight is 446.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.06372 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of AKOS001752475 are Inhibitor of Apoptosis Proteins (IAPs) . IAPs play a crucial role in regulating apoptosis and modulating NFκB signaling, which drives the expression of genes involved in immune and inflammatory responses .
Mode of Action
It has a dual mechanism of action . Firstly, in T cells, it inhibits cIAPs, which modulate the NF-kB pathway via regulation of the activities of the kinases RIPK1 and NIK . This inhibition promotes NIK-dependent non-canonical NF-kB signaling, resulting in enhanced T cell stimulation and immune effector molecule secretion . Secondly, in tumor cells, cIAPs and XIAP antagonize cytotoxic stimuli by inhibiting caspases . The inhibition of cIAP and XIAP by AKOS001752475 allows for the activation of caspases and the induction of cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It promotes programmed cell death via IAP antagonism . It also fosters anti-tumor immunity through enhanced activation of T lymphocytes . Furthermore, it counteracts cIAP-mediated inhibition of CD40 signaling to promote antigen-presenting cell maturation and antigen presentation .
Result of Action
The result of AKOS001752475’s action is the enhanced killing of cancer cells, facilitating the destruction of the tumor . It also directly enhances T lymphocyte activation and improves the effects of immune checkpoint inhibitors .
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-28-15-5-2-4-13(10-15)12-22-18(25)6-3-9-24-19(26)16-11-14(21)7-8-17(16)23-20(24)27/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMRLGYHLPTJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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